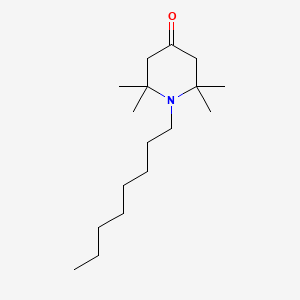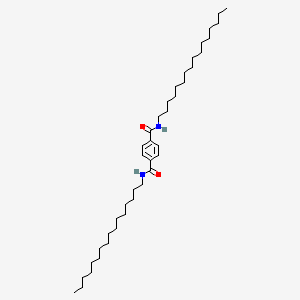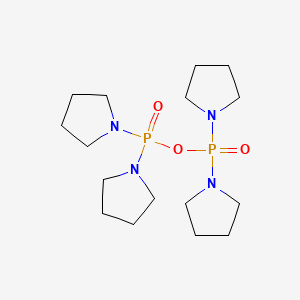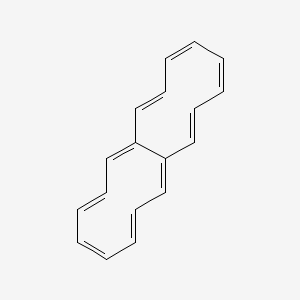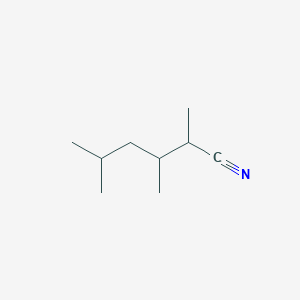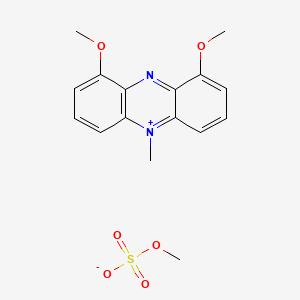
1,9-Dimethoxy-5-methylphenazinium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Dimethoxy-5-methylphenazinium methyl sulfate is a photochemically stable electron-transport mediator. It is known for its ability to mediate electron transfer between NAD(P)H and various electron acceptors such as tetrazolium dyes . This compound is widely used in biochemical and medical research due to its stability and versatility.
Méthodes De Préparation
The synthesis of 1,9-Dimethoxy-5-methylphenazinium methyl sulfate typically involves the preparation of the starting material, 1-methoxyphenazine, which is then methylated . The reaction conditions often include the use of ligroin for recrystallization and specific temperature controls to ensure purity and yield . Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to meet regulatory standards.
Analyse Des Réactions Chimiques
1,9-Dimethoxy-5-methylphenazinium methyl sulfate undergoes several types of chemical reactions:
Oxidation and Reduction: It acts as an electron carrier, facilitating redox reactions between NAD(P)H and electron acceptors.
Substitution: The compound can participate in substitution reactions where functional groups are replaced under specific conditions.
Common Reagents and Conditions: Typical reagents include NAD(P)H and tetrazolium dyes, with reactions often conducted in aqueous solutions at controlled pH levels.
Major Products: The reduced form of the compound converts tetrazolium salt to purple precipitate formazan.
Applications De Recherche Scientifique
1,9-Dimethoxy-5-methylphenazinium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as an electron mediator in various redox reactions.
Biology: Facilitates the study of dehydrogenase activities by acting as an electron carrier.
Medicine: Employed in diagnostic assays to measure enzyme activities.
Industry: Utilized in the manufacturing of diagnostic kits and biochemical assays.
Mécanisme D'action
The compound exerts its effects by mediating electron transfer between NAD(P)H and electron acceptors . It does not deteriorate upon storage under scattered light, making it highly stable for laboratory use . The molecular targets include NAD(P)H and various dehydrogenases, with pathways involving the reduction of tetrazolium salts to formazan .
Comparaison Avec Des Composés Similaires
1,9-Dimethoxy-5-methylphenazinium methyl sulfate is unique due to its photochemical stability and versatility as an electron carrier . Similar compounds include:
5-Methylphenazinium methyl sulfate:
1-Hydroxy-5-methylphenazinium methyl sulfate: Another electron carrier with slightly different properties.
2-Amino-5-methylphenazinium methyl sulfate: Used in specific biochemical assays.
Propriétés
Numéro CAS |
40816-82-8 |
|---|---|
Formule moléculaire |
C16H18N2O6S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
1,9-dimethoxy-5-methylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C15H15N2O2.CH4O4S/c1-17-10-6-4-8-12(18-2)14(10)16-15-11(17)7-5-9-13(15)19-3;1-5-6(2,3)4/h4-9H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
JQSLVUANVHGGSV-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C2C=CC=C(C2=NC3=C1C=CC=C3OC)OC.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
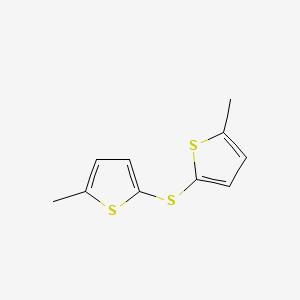
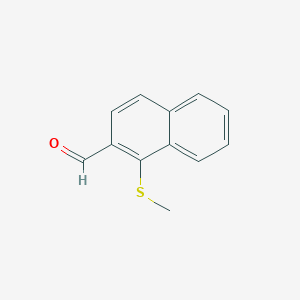
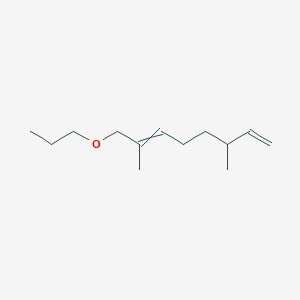
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
